benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step reactions starting from simple precursors. For example, the synthesis of cyclic dipeptides, which share structural motifs with the compound , uses a stepwise construction of the piperazine ring from different molecular fragments. Such processes typically involve reactions with substituted anilines, haloacetyl chlorides, and benzylamine to yield cyclic dipeptides of the piperazine type, indicating a versatile approach to synthesizing complex piperazine derivatives (Acosta Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as cyclic dipeptides derived from piperazine, has been detailed through crystallographic studies. These compounds often exhibit a boat conformation of the piperazine ring and are linked into three-dimensional frameworks via hydrogen bonds. The detailed analysis of these structures provides insights into the spatial arrangement and potential reactivity of the benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate molecule (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives can be influenced by the presence of substituents on the piperazine ring and adjacent molecular frameworks. For instance, the introduction of different functional groups through reactions with haloacetyl chlorides or the process of ring closure and substitution reactions can significantly affect the molecule's chemical behavior and interactions (Acosta Quintero et al., 2018).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting points, and crystalline form, can be influenced by their molecular structure and the nature of their substituents. While specific data on "benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate" are not available, related compounds' study suggests that slight modifications in the molecular structure can lead to significant changes in these physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for understanding the potential applications of these compounds. The synthesis and modification of piperazine derivatives aim to enhance their chemical properties for specific applications, such as inhibitors in biochemical pathways (Acosta Quintero et al., 2018).
properties
IUPAC Name |
benzyl 2-[1-[2-(3,5-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-16-10-17(2)12-19(11-16)29-15-21(26)25-9-8-24-23(28)20(25)13-22(27)30-14-18-6-4-3-5-7-18/h3-7,10-12,20H,8-9,13-15H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIQULQHLGFRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.